Bis(Tri-n-Butyltin) Sulfate
Overview
Description
Bis(Tri-n-Butyltin) Sulfate is a chemical compound with the molecular formula C24H54O4SSn2 . It is used in various applications, including as a reagent in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of Bis(Tri-n-Butyltin) Sulfate consists of three butyl groups covalently bonded to a tin(IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .Chemical Reactions Analysis
While specific chemical reactions involving Bis(Tri-n-Butyltin) Sulfate are not detailed in the retrieved sources, organotin compounds like this are known to be involved in various chemical reactions, including tin-carbon bond formation, desulfurization, and deoxygenation .Scientific Research Applications
Interaction with Cytochrome P-450
Bis(tri-n-butyltin) oxide, an agriculturally important biocidal agent, demonstrates a direct interaction with liver microsomes containing cytochrome P-450, producing a type I binding spectrum and leading to the conversion of cytochrome P-450 to cytochrome P-420. This interaction indicates the compound's potential impact on biochemical pathways involving these cytochromes (Rosenberg & Drummond, 1983).
Solid State Interaction Analysis
Mössbauer spectroscopic studies of bis(tri-n-butyltin) sulfate provide insights into the intermolecular interactions of such species in solid states. These studies have implications for understanding the compound's behavior in various physical and chemical environments (Sano & Mekata, 1975).
Biodegradation Processes
Bis(tri-n-butyltin) oxide can be biodegraded by a mixed bacterial culture from activated sludge under aerobic and anaerobic conditions. Understanding this biodegradation process is crucial for addressing environmental contamination and toxicity concerns (Shizhong, Chau & Liu, 1989).
Synthesis and Polymerization
The compound is used in the syndiospecific polymerization of racemic butyrolactone, forming predominantly syndiotactic poly(β-hydroxybutyrate). This application demonstrates its utility in specialized chemical synthesis and polymer production (Kemnitzer, Mccarthy & Gross, 1993).
Reaction with Silica Gel
A quick reaction of bis(tri-n-butyltin) oxide with chromatographic silica gel indicates its utility in surface modification and potentially in chromatographic applications (Grachev, Lapitskaya, Vasiljeva & Pivnitsky, 2015).
Organotin Polymer Synthesis
The synthesis of bis(tri-n-butyltin) esters of dicarboxylic acid and the structure of the resulting organotin polymer illustrate its role in creating complex chemical structures with potential industrial applications (Yin, Wang & Ma, 2003).
Immunotoxicity Studies
Gene expression profiling of bis(tri-n-butyltin)oxide-induced immunotoxicity in mice and rats highlights its impact on the immune system, providing insights for toxicology and environmental health research (Baken, van Loveren, Pennings, de Vries, Breit & van Steeg, 2006).
Safety And Hazards
properties
IUPAC Name |
tributylstannanylium;sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUJTDDAPFGMG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O4SSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(Tri-n-Butyltin) Sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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